8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
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Overview
Description
8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole structure, which can be further chlorinated and methylated to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
- 2,4-Dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine
- Spiroindole and spirooxindole derivatives
Comparison: 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole is unique due to its specific chloro and methyl substitutions, which can significantly influence its chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
8-chloro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C12H13ClN2/c1-15-11-3-2-8(13)6-9(11)10-7-14-5-4-12(10)15/h2-3,6,14H,4-5,7H2,1H3 |
InChI Key |
IBXFUPWMWZHQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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